molecular formula C17H16N2O B5780354 2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone CAS No. 50498-61-8

2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No. B5780354
CAS RN: 50498-61-8
M. Wt: 264.32 g/mol
InChI Key: NIBWCLOUGWNPPP-UHFFFAOYSA-N
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Description

2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone is a chemical compound with a molecular formula of C20H19N3O. It is also known as emodepside, and it is a synthetic compound that has been used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of 2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to work by disrupting the function of certain proteins in cells. Specifically, it may interfere with the activity of ion channels, which are important for the normal functioning of cells.
Biochemical and Physiological Effects:
Studies have shown that 2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, it has been found to affect the function of certain neurotransmitters, which may have implications for its use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been shown to have a variety of biological effects, which makes it a useful tool for investigating various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are many potential future directions for research on 2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone. One area of interest is its potential use in the treatment of parasitic infections. Additionally, it may be useful for investigating the role of ion channels in cellular function and for developing new drugs that target these channels. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. This process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-ethyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been used in scientific research for various purposes. It has been studied as a potential treatment for parasitic infections and has also been investigated for its potential use as an anti-cancer agent. Additionally, it has been used in studies on the nervous system and as a tool for investigating the mechanism of action of certain drugs.

properties

IUPAC Name

2-ethyl-3-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-3-16-18-15-7-5-4-6-14(15)17(20)19(16)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBWCLOUGWNPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354992
Record name 4(3H)-Quinazolinone, 2-ethyl-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(3H)-Quinazolinone, 2-ethyl-3-(4-methylphenyl)-

CAS RN

50498-61-8
Record name 4(3H)-Quinazolinone, 2-ethyl-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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